molecular formula C21H18N4O B11081889 N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide

N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide

Cat. No.: B11081889
M. Wt: 342.4 g/mol
InChI Key: QVARKDFDNMXGTE-UHFFFAOYSA-N
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Description

N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to undergo various chemical transformations. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide typically involves the reaction of benzotriazole with benzyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include allyl samarium bromide for substitution reactions, oxidizing agents like lead(IV) acetate for oxidation reactions, and various dienophiles for cycloaddition reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures .

Scientific Research Applications

N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes or proteins. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1H-benzotriazol-1-yl(phenyl)methyl]benzamide
  • O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
  • N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

Uniqueness

N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the 4-methylbenzamide group. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C21H18N4O/c1-15-11-13-17(14-12-15)21(26)22-20(16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)23-24-25/h2-14,20H,1H3,(H,22,26)

InChI Key

QVARKDFDNMXGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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